molecular formula C5H13ClFN B6306774 (R)-1-Fluoro-2-pentanamine hydrochloride CAS No. 2006286-99-1

(R)-1-Fluoro-2-pentanamine hydrochloride

Cat. No.: B6306774
CAS No.: 2006286-99-1
M. Wt: 141.61 g/mol
InChI Key: YIAJCBIUAABDEC-NUBCRITNSA-N
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Description

Evolution and Importance of Chiral Fluorinated Amines in Contemporary Organic Chemistry

Chiral fluorinated amines have emerged as crucial building blocks in contemporary organic chemistry, largely driven by their profound impact on the properties of bioactive molecules. navimro.com The incorporation of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the high electronegativity of fluorine can lower the basicity (pKa) of a nearby amine group, which can in turn enhance a drug's bioavailability by modulating its ionization state at physiological pH. navimro.com This modification can lead to improved cell permeability and reduced off-target effects.

The evolution of this field has seen a shift from simple fluorinated aromatic amines to more complex and stereochemically defined aliphatic structures. The ability to precisely install a fluorine atom adjacent to a chiral amine center, as seen in (R)-1-Fluoro-2-pentanamine hydrochloride, offers fine-tuned control over a molecule's three-dimensional structure and electronic properties. This level of precision is highly sought after in drug discovery, where subtle changes can lead to significant improvements in therapeutic profiles. nih.gov The demand for novel chiral fluorinated amines continues to grow as chemists seek to expand the available chemical space for designing next-generation pharmaceuticals and agrochemicals.

Historical Context of Asymmetric Synthesis Methodologies for Chiral Amines with Fluorine Substitution

The synthesis of chiral amines is a well-established field, but the introduction of a fluorine atom, particularly in a stereocontrolled manner, presents unique challenges. researchgate.net Early methods for the synthesis of β-fluoroamines often relied on harsh reagents like diethylaminosulfur trifluoride (DAST) for the fluorination of enantiopure alcohols. nih.gov While effective to some extent, these methods often suffered from side reactions and limited substrate scope.

A significant advancement in the field came with the development of organocatalysis. The use of chiral imidazolidinone catalysts, for example, allows for the highly enantioselective α-fluorination of aldehydes. The resulting chiral α-fluoroaldehydes can then be converted to the desired β-fluoroamines through reductive amination, providing access to either the (R) or (S) enantiomer with high purity. nih.gov

Another powerful strategy involves the use of chiral sulfinyl imines. This method allows for the diastereoselective addition of various nucleophiles to α-fluoro imines, providing excellent control over the newly formed stereocenter. researchgate.net More recently, biocatalytic methods employing engineered enzymes such as reductive aminases have shown great promise for the synthesis of chiral fluoroamines under mild and environmentally friendly conditions. chemscene.comsioc.ac.cn The development of these sophisticated asymmetric methodologies has been pivotal in making complex chiral fluorinated amines like this compound more accessible for research and development.

Identification of Key Research Directions and Challenges Specific to this compound

While significant progress has been made in the synthesis of chiral fluoroamines, this compound, as a simple monofluorinated aliphatic amine, presents a unique set of research questions and challenges.

A primary challenge lies in the development of highly efficient and scalable synthetic routes. While organocatalytic and biocatalytic methods are powerful, their application to the synthesis of a small, non-aromatic molecule like 1-fluoro-2-pentanamine may require specific optimization to achieve high yields and enantioselectivities. The small size of the substrate can sometimes lead to lower selectivity in catalytic systems.

A key research direction is the exploration of this compound as a fundamental building block in the synthesis of more complex and medicinally relevant molecules. Its simple structure, combined with the presence of a stereodefined fluorine and amine group, makes it an attractive starting material for creating novel fluorinated analogues of known bioactive compounds. Research in this area would involve developing efficient methods for its derivatization and incorporation into larger molecular scaffolds.

Furthermore, a thorough investigation of the specific biological properties of this compound and its simple derivatives is warranted. While the general effects of fluorination on bioactivity are known, the precise impact of a single fluorine atom in a small aliphatic amine is less understood. Such studies could reveal novel biological activities or provide a deeper understanding of the structure-activity relationships of fluorinated amines. The purification of such a small and potentially volatile amine hydrochloride also presents a practical challenge that requires careful consideration in its synthesis and handling. beilstein-journals.orgbeilstein-journals.org

Chemical Data

PropertyValue
CAS Number 2006286-99-1
Molecular Formula C₅H₁₃ClFN
Molecular Weight 141.61 g/mol
IUPAC Name (2R)-1-fluoropentan-2-amine;hydrochloride
SMILES CCCC@@HCF.[H]Cl
Appearance White to yellow solid americanelements.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-fluoropentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAJCBIUAABDEC-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Enantioselective Synthesis Strategies for R 1 Fluoro 2 Pentanamine Hydrochloride

Catalytic Asymmetric Fluorination Approaches for C-F Bond Formation

The direct and stereoselective installation of a fluorine atom into an organic molecule remains a significant challenge in synthetic chemistry. For a target like (R)-1-Fluoro-2-pentanamine, this would involve creating a chiral center at the C-2 position while forming the C-1 to fluorine bond. Several catalytic asymmetric methods have been developed to address this type of transformation.

Transition Metal-Catalyzed Enantioselective Fluorination

Transition metal catalysis provides powerful tools for asymmetric C-F bond formation through various mechanisms.

Rhodium-catalyzed allylic amination represents a potent method for generating chiral building blocks. While often used for C-N or C-C bond formation, rhodium catalysis has been adapted for asymmetric allylic fluorination. nih.govdigitellinc.com This strategy typically involves the reaction of an allylic precursor, such as an allylic trichloroacetimidate, with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF), catalyzed by a chiral rhodium complex. nih.govnih.gov For the synthesis of a precursor to (R)-1-Fluoro-2-pentanamine, a suitable allylic substrate would be derivatized to undergo fluorination, followed by subsequent modification of the double bond and functional group interconversion to yield the final product. The success of these reactions hinges on a dynamic kinetic asymmetric transformation (DYKAT) process, where the rhodium catalyst controls the stereochemistry of the nucleophilic attack by the fluoride ion. nih.govresearchgate.net

Palladium-catalyzed C-H fluorination is an increasingly important strategy that avoids the need for pre-functionalized substrates. acs.org This approach enables the direct conversion of a C(sp³)–H bond into a C–F bond. For amine-containing molecules, a directing group is often employed to guide the palladium catalyst to a specific C-H bond. acs.org In the context of synthesizing β-fluorinated amino acid derivatives, a directing group attached to the nitrogen atom can facilitate the site-selective fluorination of a β-methylene C–H bond. acs.org While enantioselective C-H fluorination of aliphatic amines is challenging, progress has been made using chiral ligands, such as chiral anionic BINOL-phosphoric acids, in combination with a palladium source. acs.orgnih.gov Another approach involves the 1,1-fluoroarylation of aminoalkenes, which uses a palladium catalyst to generate chiral benzylic fluorides with high enantioselectivity from unactivated aminoalkenes, arylboronic acids, and a fluorine source like Selectfluor. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Fluorination

Catalyst SystemSubstrate TypeFluorine SourceKey FeatureReference
[RhCl(diene)]₂ / Chiral Diene LigandRacemic Allylic TrichloroacetimidatesEt₃N·3HFDynamic kinetic asymmetric transformation provides access to 1,2-disubstituted allylic fluorides. nih.govnih.gov
Pd(II) / Amine Directing Groupα-Amino Acid DerivativesAgF or SelectfluorSite- and diastereoselective fluorination of unactivated β-methylene C(sp³)–H bonds. acs.org
Pd(OAc)₂ / Chiral BINOL-Phosphoric AcidAliphatic AminesN-Fluorobenzenesulfonimide (NFSI)Enantioselective C–H amination to form aziridines, which can be opened to fluoroamines. acs.orgnih.gov
Pd(OAc)₂ / 4,4′-Di-tert-butyl-2,2′-bipyridineProtected AllylamineSelectfluorEnantioselective 1,1-fluoroarylation of aminoalkenes to generate chiral benzylic fluorides. nih.gov

Organocatalytic Methods for Stereoselective Fluorination

Organocatalysis offers a metal-free alternative for asymmetric fluorination. These methods often rely on the formation of transient chiral intermediates, such as enamines or iminiums, which react with an electrophilic fluorine source.

Chiral amine mediated approaches are prominent in this field. Catalysts like proline and its derivatives can mediate the α-fluorination of aldehydes or ketones. nih.gov The reaction proceeds through an enamine intermediate formed between the chiral amine catalyst and the carbonyl substrate. This chiral enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, with high facial selectivity. nih.gov For a precursor to the target molecule, one could envision the asymmetric fluorination of pentanal or a derivative, followed by amination. Cinchona alkaloids have also been developed as highly effective phase-transfer catalysts for the enantioselective fluorination of carbonyl compounds, affording products with high yields and enantioselectivities. rsc.org

Lewis Base Catalyzed Hydrofluorination of Cyclic Precursors

The asymmetric ring-opening of strained cyclic compounds like aziridines is a powerful and direct route to β-functionalized amines.

The Lewis base catalyzed hydrofluorination of aziridines provides a direct pathway to β-fluoroamines. nih.govacs.org In this method, a Lewis base, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), catalyzes the in situ generation of an amine-HF reagent from a stable fluoride source like benzoyl fluoride and an alcohol. acs.orgucla.edu This reagent then opens the aziridine (B145994) ring. The regioselectivity of the ring-opening is controlled by the substitution pattern on the aziridine, with fluoride typically attacking the carbon that can best stabilize a positive charge. ucla.edu Enantioselectivity can be achieved by using a chiral auxiliary on the aziridine nitrogen. For instance, an aziridine derived from (S)-1-phenylethylamine can undergo diastereoselective hydrofluorination, and subsequent cleavage of the chiral auxiliary yields the enantioenriched β-fluoroamine. ucla.edu

Stereocontrolled Introduction of the Amino Group via Chiral Auxiliaries and Catalysts

An alternative synthetic logic involves introducing the amino group stereoselectively onto a prochiral fluorinated substrate. This approach leverages well-established methods for asymmetric C-N bond formation.

Asymmetric Reductive Amination and Michael Addition Strategies

Asymmetric reductive amination is a highly effective method for converting ketones into chiral amines. To synthesize (R)-1-Fluoro-2-pentanamine, this strategy would start with 1-fluoro-2-pentanone. This fluorinated ketone can be converted to a chiral amine using biocatalysts like imine reductases (IREDs) or reductive aminases (RedAms). whiterose.ac.ukresearchgate.net These enzymes, in the presence of an amine source (like ammonia) and a cofactor (like NADPH), catalyze the reduction of the in situ-formed imine to produce the chiral amine with high conversion and enantiomeric excess. whiterose.ac.uk Alternatively, transition metal catalysts, such as iridium complexes with chiral ligands, can be used for the asymmetric transfer hydrogenation of α-keto acids, which are precursors to α-amino acids. acs.org

Asymmetric Michael addition provides another route. For example, an organocatalyzed asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins can produce highly functionalized adducts that serve as precursors to fluorinated amines after reduction of the nitro groups. rsc.org

Table 2: Strategies for Stereocontrolled C-N Bond Formation

MethodPrecursor TypeCatalyst/ReagentKey FeatureReference
Asymmetric Reductive Amination (Biocatalytic)α-Fluoro KetonesReductive Aminases (RedAms)Direct conversion of ketones to primary or secondary amines with high enantioselectivity. whiterose.ac.uk
Asymmetric Reductive Amination (Metal-Catalyzed)α-Keto AcidsChiral Iridium ComplexesTransfer hydrogenation provides access to unprotected α-amino acids with excellent optical purity. acs.org
Asymmetric Michael Additionα-Fluoro-α-nitroalkanes & NitroolefinsChiral OrganocatalystsBuilds complex fluorinated scaffolds that can be converted to chiral amines. rsc.org

Utilization of N-tert-Butylsulfinyl Imines as Chiral Precursors

The use of N-tert-butylsulfinamide as a chiral auxiliary is one of the most reliable and versatile methods for the asymmetric synthesis of chiral amines. nih.govcas.cn The strategy involves the condensation of the chiral sulfinamide with a prochiral ketone or aldehyde to form an N-tert-butylsulfinyl imine. The sulfinyl group then directs the nucleophilic addition to the C=N double bond with high diastereoselectivity. beilstein-journals.org

To prepare (R)-1-Fluoro-2-pentanamine, one would condense (R)- or (S)-tert-butanesulfinamide with 1-fluoro-2-pentanone. The resulting chiral N-sulfinyl imine can then be reduced using a hydride reagent like sodium borohydride. The bulky tert-butylsulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective reduction. Subsequent acidic cleavage of the sulfinyl group yields the desired chiral primary amine hydrochloride. nih.gov The high stereoselectivity, broad substrate scope, and operational simplicity make this a highly attractive approach for preparing fluorinated chiral amines. cas.cn

Chiral Nickel(II) Complex Mediated Approaches

The use of chiral transition metal complexes as catalysts for asymmetric transformations is a cornerstone of modern organic synthesis. Among these, chiral Nickel(II) complexes have emerged as powerful tools for the construction of stereogenic centers, including those bearing fluorine atoms. nih.gov These catalysts are particularly effective in mediating asymmetric alkylation and cross-coupling reactions, offering high levels of enantioselectivity.

In the context of synthesizing molecules structurally related to (R)-1-Fluoro-2-pentanamine, chiral Ni(II) complexes, particularly those derived from Schiff bases of chiral amino acids, have demonstrated exceptional performance in the asymmetric synthesis of fluorinated amino acids. acs.orghims-biocat.eu For instance, the alkylation of a Ni(II) complex of a glycine-derived Schiff base with a suitable fluorinated electrophile can proceed with excellent diastereoselectivity. The chiral ligand on the nickel center effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent hydrolysis of the resulting complex yields the desired fluorinated amino acid in high enantiomeric excess, often exceeding 99% ee. acs.org

A general representation of this approach involves the deprotonation of a nickel(II) complex containing a chiral ligand and a glycine (B1666218) Schiff base to form a nucleophilic glycinate (B8599266) equivalent. This intermediate then reacts with an appropriate fluorinated electrophile. For the synthesis of a precursor to (R)-1-Fluoro-2-pentanamine, a potential electrophile would be a 1-bromo-1-fluoropropane derivative. The stereochemical outcome of the reaction is dictated by the chiral ligand ancillary to the nickel center.

Recent advancements in nickel catalysis also include the enantioselective hydroalkylation of fluoroalkenes, a method that can generate adjacent stereocenters with high control. nih.govnih.gov This nickel-hydride catalyzed approach demonstrates the versatility of nickel in forging C-F and C-C bonds with high fidelity. nih.gov While direct application to (R)-1-Fluoro-2-pentanamine hydrochloride is not explicitly reported, the principles established in these systems provide a strong foundation for the development of such a synthesis.

Table 1: Representative Enantioselectivities in Nickel(II)-Catalyzed Asymmetric Synthesis of Fluorinated Compounds

Substrate TypeNickel Catalyst SystemProduct TypeReported Enantiomeric Excess (ee)
Glycine Schiff BaseChiral Ni(II) ComplexFluorinated Amino Acids>99% ee acs.org
FluoroalkenesNickel-Hydride with Chiral LigandEnantioenriched Organofluorine CompoundsHigh ee nih.govnih.gov
β-ketoestersNi(ClO₄)₂ with DBFOX-Ph ligandα-Fluorinated β-ketoesters93–99% ee researchgate.netresearchgate.net

This table presents data from related systems to illustrate the potential of the methodology.

Deracemization and Enantioenrichment Techniques for 1-Fluoro-2-pentanamine Intermediates

While direct asymmetric synthesis is often the most efficient route to a single enantiomer, methods for the resolution of racemic mixtures or the enantioenrichment of partially racemic materials remain crucial. For intermediates leading to (R)-1-Fluoro-2-pentanamine, several powerful techniques can be employed.

Dynamic kinetic resolution (DKR) is a particularly elegant strategy that can theoretically convert a racemate into a single enantiomer in 100% yield. This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. For β-fluoro amines, DKR has been successfully applied. acs.orgcas.cn One reported method involves the stereoselective fluoroalkylation of imines, where a chiral auxiliary on a sulfoximine (B86345) reagent enables the dynamic kinetic resolution of an α-fluoro carbanion intermediate. acs.orgcas.cn This approach leads to the formation of β-fluoro amines with high diastereoselectivity. acs.org

Enzymatic methods offer a green and highly selective alternative for the resolution of fluorinated amines and their precursors. nih.govmdpi.com Lipases, for example, are widely used for the kinetic resolution of racemic amines via enantioselective acylation. In a typical lipase-catalyzed resolution of a racemic fluoroamine, one enantiomer is selectively acylated, allowing for the easy separation of the acylated product from the unreacted amine, which is now enriched in the other enantiomer. For instance, lipase (B570770) B from Candida antarctica has been used for the resolution of 1-aryl-2-fluoroethylamines, achieving high enantiomeric excesses for both the resulting (S)-amide and the unreacted (R)-amine. researchgate.net

Furthermore, transaminases (ATAs) have been investigated for the kinetic resolution of β-fluoroamines through a process involving a promiscuous hydrodefluorination-deamination reaction. researchgate.net This enzymatic process can provide access to optically enriched β-fluoroamines. researchgate.net The development of amine dehydrogenases also presents a sustainable route for the synthesis of chiral amines from prochiral ketones, operating under mild, aqueous conditions. openaccessgovernment.org

Table 2: Comparison of Deracemization and Enantioenrichment Techniques

TechniquePrincipleKey Reagents/CatalystsAdvantages
Dynamic Kinetic ResolutionKinetic resolution with in-situ racemizationChiral catalysts (e.g., with sulfoximine)High theoretical yield (>50%)
Enzymatic Kinetic ResolutionEnantioselective enzymatic transformationLipases, TransaminasesHigh selectivity, mild conditions, green
Organocatalytic Kinetic ResolutionEnantioselective reaction catalyzed by a small organic moleculeChiral organocatalystsMetal-free, operational simplicity

Green Chemistry Considerations and Process Intensification in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmaceuticals and fine chemicals. The synthesis of this compound is no exception, with significant opportunities to improve sustainability and efficiency.

A key aspect of green chemistry is the use of catalytic methods, which reduce waste by minimizing the use of stoichiometric reagents. The aforementioned chiral nickel(II)-catalyzed and enzymatic approaches are prime examples of this principle in action. Biocatalysis, in particular, aligns well with green chemistry goals, as enzymes operate in aqueous media under mild temperature and pH conditions, are biodegradable, and can be highly selective, reducing the need for protecting groups and minimizing side-product formation. hims-biocat.euopenaccessgovernment.org The development of amine dehydrogenases for the synthesis of chiral amines directly from renewable bio-based alcohols is a significant step towards more sustainable manufacturing. openaccessgovernment.org

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is another critical consideration. Syntheses that involve resolutions are inherently less atom-economical if the undesired enantiomer is discarded. Therefore, deracemization techniques like DKR or the development of a biocatalytic process that can recycle the unwanted enantiomer are highly desirable.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing this compound, this could involve the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling up. The immobilization of catalysts, such as enzymes or chiral nickel complexes, on solid supports is a key enabling technology for continuous flow synthesis, allowing for easy separation of the catalyst from the product stream and catalyst recycling. hims-biocat.eu

The choice of solvents and reagents also plays a crucial role. Green chemistry encourages the use of safer, more environmentally benign solvents and the replacement of hazardous reagents with greener alternatives. For example, research into replacing traditional deoxyfluorination reagents with more sustainable options is an active area of investigation. acs.orgnih.gov

Stereochemical Analysis and Configurational Stability of R 1 Fluoro 2 Pentanamine Hydrochloride

Methodologies for Enantiomeric and Diastereomeric Purity Determination

Ensuring the enantiomeric purity of (R)-1-Fluoro-2-pentanamine hydrochloride is crucial for its intended applications. Several analytical techniques are employed to separate and quantify the (R)- and (S)-enantiomers, as well as any potential diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, their separation. For primary amines like 1-Fluoro-2-pentanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is critical for achieving optimal separation.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for analogous chiral amines provide a strong basis for method development. The following table outlines typical starting conditions for the chiral separation of similar primary amines.

ParameterTypical Condition
Chiral Stationary PhaseCellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210-220 nm (due to lack of a strong chromophore)
TemperatureAmbient

This table presents generalized starting conditions for chiral HPLC method development for primary amines, based on common practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a powerful method for determining enantiomeric purity. In this technique, a chiral solvating agent is added to a solution of the analyte. The CSA forms diastereomeric complexes with the enantiomers, which have different NMR spectra. This results in the splitting of signals for certain protons or other NMR-active nuclei, allowing for the quantification of each enantiomer.

For primary amines, common CSAs include chiral acids like (R)- or (S)-mandelic acid and its derivatives, or binaphthyl-derived phosphoric acids. The interaction between the amine and the acidic CSA typically involves salt formation, leading to distinct chemical shift differences between the diastereomeric pairs. Both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F NMR often providing a cleaner spectrum with less signal overlap, especially for fluorinated compounds like 1-Fluoro-2-pentanamine hydrochloride.

The following table summarizes key aspects of using NMR with chiral solvating agents for the analysis of chiral amines.

ParameterDescription
PrincipleFormation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Common Chiral Solvating Agents(R)- or (S)-Mandelic acid, (R)- or (S)-O-acetylmandelic acid, BINOL-derived phosphoric acids.
Observed Nuclei¹H (protons adjacent to the stereocenter), ¹⁹F (for fluorinated compounds).
SolventDeuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).
QuantificationIntegration of the separated signals corresponding to each enantiomer.

This table provides a general overview of the application of NMR spectroscopy with chiral solvating agents for the determination of enantiomeric purity of chiral amines.

X-ray Crystallography for Absolute Configuration Assignment

While HPLC and NMR are excellent for determining enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute spatial arrangement of the atoms, thus unambiguously assigning the (R) or (S) configuration.

Investigation of Configurational Stability and Mechanisms of Racemization for this compound

The configurational stability of a chiral center is a critical parameter, as racemization can lead to a loss of biological activity. For this compound, the chiral center is the carbon atom bonded to the amino group. Racemization would involve the inversion of this stereocenter, leading to the formation of the (S)-enantiomer.

The primary amine in 1-Fluoro-2-pentanamine is relatively stable to racemization under normal storage conditions, particularly as the hydrochloride salt. The protonation of the amine group reduces its nucleophilicity and basicity, which in turn minimizes pathways that could lead to racemization.

However, under certain conditions, such as elevated temperatures or in the presence of a strong base, racemization can occur. One possible mechanism involves the reversible deprotonation of the carbon atom adjacent to the amino group, forming a planar carbanion intermediate. Reprotonation can then occur from either face, leading to a mixture of both enantiomers. The presence of the electron-withdrawing fluorine atom on the adjacent carbon could potentially influence the acidity of the α-proton, although this effect is likely to be modest.

Another potential, though less likely, pathway could involve an S(_N)1-type mechanism if the amino group were converted into a good leaving group. However, for a primary amine, this is not a facile process.

Chiroptical Properties: Optical Rotation and Circular Dichroism Studies

Chiroptical properties, such as optical rotation and circular dichroism, are characteristic of chiral molecules and arise from their differential interaction with polarized light.

Optical Rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are specific to the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property. For this compound, a non-zero optical rotation is expected, and its sign (positive for dextrorotatory or negative for levorotatory) is a key characteristic. While the specific value for this compound is not widely published, it is a critical parameter that would be determined experimentally for any enantiomerically pure sample.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows the difference in absorbance (ΔA) as a function of wavelength. For a molecule like this compound, which lacks a strong chromophore, the CD signals in the far-UV region (below 250 nm) would be of primary interest. These signals arise from the electronic transitions associated with the amine group and the surrounding saturated carbon framework. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule.

Reactivity and Derivatization Chemistry of R 1 Fluoro 2 Pentanamine Hydrochloride

Amine Group Transformations: Acylation, Alkylation, and Salt Formations

The primary amine group is the most reactive site in (R)-1-Fluoro-2-pentanamine for many common organic transformations. As the hydrochloride salt, the amine exists in its protonated, ammonium (B1175870) form. For the amine to act as a nucleophile in reactions such as acylation and alkylation, it must first be neutralized to the free amine, typically by treatment with a suitable base.

Acylation: The free amine of (R)-1-fluoro-2-pentanamine readily undergoes acylation with various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding N-acyl amides. This reaction is a standard method for forming stable amide bonds and is fundamental in peptide synthesis and other derivatizations. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: Nucleophilic alkylation of the amine can be achieved using alkyl halides. This transformation can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products (mono-, di-, and even tri-alkylated species) unless specific synthetic strategies are employed.

Salt Formation: As a primary amine, (R)-1-fluoro-2-pentanamine is basic and reacts with a wide range of Brønsted acids to form ammonium salts. The commercially available hydrochloride salt is a prime example of this reactivity. americanelements.com These salt forms often exhibit increased stability and water solubility compared to the free amine.

The table below summarizes these key transformations of the amine group.

TransformationReagent TypeProduct Functional GroupNotes
Acylation Acyl Halide, AnhydrideAmideRequires conversion to the free amine (base treatment).
Alkylation Alkyl HalideSecondary/Tertiary AmineCan lead to mixtures of products without careful control.
Salt Formation Brønsted Acid (e.g., HCl)Ammonium SaltThe compound is typically supplied as a hydrochloride salt. americanelements.com

Chemical Reactivity of the C-F Bond and its Influence on Reaction Pathways

Bond Strength and Inertness: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org This exceptional strength is a result of the high electronegativity of fluorine (4.0 vs. 2.5 for carbon), which creates a highly polarized and short bond with significant ionic character (Cδ+—Fδ−). wikipedia.orgalfa-chemistry.com Consequently, the C(sp³)-F bond in the fluoromethyl group of (R)-1-fluoro-2-pentanamine is generally unreactive and highly resistant to cleavage under standard synthetic conditions. rutgers.edu Unlike other halogens, fluoride (B91410) is a poor leaving group. Activating and cleaving such an unactivated aliphatic C-F bond typically requires harsh conditions or specialized reagents, such as potent Lewis acids or strong reducing agents, which are not commonly employed in routine derivatizations of the amine group. rutgers.edunih.gov

Inductive Effect: While the C-F bond itself is inert, the high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect) on the rest of the molecule. This effect is most pronounced on the adjacent carbon atoms. For (R)-1-Fluoro-2-pentanamine, the fluorine atom at C1 lowers the electron density throughout the carbon backbone, which in turn decreases the basicity (pKa) of the amine group at C2 compared to its non-fluorinated analog, pentan-2-amine. nih.gov This attenuated basicity is a critical property that can influence reaction rates and the coordinating ability of the amine. nih.gov

The following table compares the bond dissociation energies (BDEs) of the C-F bond to other carbon-halogen and carbon-hydrogen bonds, illustrating its superior strength. wikipedia.org

BondBond Dissociation Energy (kcal/mol) in CH₃-X
C-F115
C-H104.9
C-Cl83.7
C-Br72.1
C-I57.6

Coordination Chemistry and Ligand Development Potential of (R)-1-Fluoro-2-pentanamine Hydrochloride

The structural features of (R)-1-Fluoro-2-pentanamine suggest its potential use as a ligand in coordination chemistry, where it can bind to metal centers to form complexes.

Potential Coordination Modes:

N-Monodentate Coordination: The most straightforward coordination mode involves the lone pair of electrons on the nitrogen atom of the free amine, which can act as a Lewis base to bind to a single metal center. This makes it a potential chiral, monodentate amine ligand.

N,F-Bidentate Chelation: A more complex and intriguing possibility is the formation of a five-membered chelate ring through simultaneous coordination of both the nitrogen atom and the fluorine atom to a metal center. While the nitrogen is a strong donor, the fluorine atom is a very weak one. However, C-F bonds have been shown to coordinate to metal ions, particularly hard Lewis acidic centers like alkali and alkaline earth metals. nih.gov The formation of such a chelate would be highly dependent on the nature of the metal ion, the solvent, and the counter-ion.

Influencing Factors:

Amine Basicity: The electron-withdrawing effect of the fluorine atom reduces the basicity and therefore the Lewis donor strength of the amine group. nih.gov This can result in weaker metal-nitrogen bonds compared to non-fluorinated amine ligands.

Fluorine as a Donor: Organic fluorine is generally a poor ligand. However, its participation in coordination has been observed, leading to unusual coordination spheres and influencing the stability of the resulting complexes. nih.gov The interaction is often characterized as a dative C-F→Metal bond.

Chiral Ligand: As a chiral molecule, (R)-1-Fluoro-2-pentanamine could be developed into a ligand for asymmetric catalysis, where the stereochemistry of the ligand is used to induce enantioselectivity in a chemical reaction.

The potential coordination behavior is summarized in the table below.

Potential Coordination ModeDonor Atom(s)DescriptionInfluencing Factors
Monodentate NThe amine nitrogen acts as a standard Lewis base donor.Metal ion identity, solvent.
Bidentate (Chelate) N, FNitrogen and fluorine coordinate simultaneously to form a 5-membered ring.Hardness of metal ion, potential for C-F activation. nih.gov

Advanced Spectroscopic and Computational Elucidation of R 1 Fluoro 2 Pentanamine Hydrochloride

High-Resolution NMR Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For (R)-1-fluoro-2-pentanamine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional (2D) techniques, would provide a complete picture of its covalent framework and preferred conformation in solution.

In ¹H NMR, the protons of the pentanamine backbone would exhibit characteristic chemical shifts and coupling patterns. The presence of the electronegative fluorine atom and the adjacent ammonium (B1175870) group would deshield the protons on C1 and C2. The C1 protons (CH₂F) would appear as a doublet of doublets due to coupling with both the C2 proton and the fluorine atom. The C2 proton would be a complex multiplet, coupled to the protons on C1, C3, and the fluorine atom.

¹³C NMR spectroscopy would reveal five distinct carbon signals. The C1 and C2 carbons would be the most affected by the substituents, with their chemical shifts providing key information. The C-F coupling constants are particularly informative; a large one-bond ¹J(C,F) coupling (typically 160-180 Hz) would be characteristic of the C1 carbon.

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for fluorinated compounds. americanelements.com A single resonance would be expected for this compound, and its coupling to adjacent protons would confirm the structure.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals by revealing their connectivity. For instance, a COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom.

A key conformational feature of β-fluoroamines is the gauche effect, where the gauche conformer is favored over the anti conformer. In the case of this compound, protonation of the amine is expected to amplify this effect due to electrostatic attraction between the fluorine and the ammonium group. This conformational preference could be probed by measuring the vicinal ³J(H,H) and ³J(H,F) coupling constants, which are dependent on the dihedral angle according to the Karplus relationship.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are illustrative values based on typical chemical shifts for similar structures and have not been experimentally determined for this specific compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key ¹H-¹H and ¹H-¹⁹F Couplings (Hz)
H-14.3 - 4.6 (dd)-²J(H,H) ≈ 10-12, ²J(H,F) ≈ 45-50
H-23.1 - 3.4 (m)-³J(H,H) ≈ 6-8, ²J(H,F) ≈ 20-25
H-31.5 - 1.8 (m)-³J(H,H) ≈ 7
H-41.3 - 1.5 (m)-³J(H,H) ≈ 7
H-50.9 - 1.1 (t)-³J(H,H) ≈ 7
C-1-80 - 85¹J(C,F) ≈ 165-175
C-2-55 - 60²J(C,F) ≈ 18-22
C-3-30 - 35³J(C,F) ≈ 5-7
C-4-18 - 22
C-5-13 - 15

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₅H₁₃ClFN) by providing a highly accurate mass measurement of the molecular ion.

Under electron ionization (EI), the molecular ion of an amine is typically an odd number. A common fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. caymanchem.com For (R)-1-fluoro-2-pentanamine, this would lead to the formation of a stable iminium ion. The fragmentation would likely be influenced by the presence of the fluorine atom.

Table 2: Predicted Mass Spectrometry Fragmentation for (R)-1-Fluoro-2-pentanamine Note: These are predicted fragmentation patterns and have not been experimentally verified for this specific compound.

m/zProposed FragmentFragmentation Pathway
105[C₅H₁₂FN]⁺Molecular Ion
86[C₄H₈FN]⁺Loss of CH₃
72[C₃H₆FN]⁺Loss of C₂H₅
44[C₂H₆N]⁺α-cleavage

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and conformational state.

The IR spectrum of this compound would be dominated by the characteristic absorptions of the ammonium and alkyl groups. A broad and strong absorption in the region of 3200-2800 cm⁻¹ would be indicative of the N-H stretching vibrations of the R-NH₃⁺ group. The C-H stretching vibrations of the pentyl chain would appear just below 3000 cm⁻¹. The C-F stretching vibration is expected in the 1100-1000 cm⁻¹ region, though it may be weak and coupled with other vibrations.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. It would be useful for observing the C-C backbone vibrations and could potentially provide insights into the conformational equilibrium. While conventional Raman spectroscopy is not directly sensitive to chirality, specialized techniques can be used to study enantioselective interactions. nih.govnist.gov

Table 3: Predicted Vibrational Frequencies for this compound Note: These are illustrative values based on typical group frequencies and have not been experimentally determined for this specific compound.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch (NH₃⁺)3200-2800 (broad, strong)Weak
C-H Stretch2960-2850 (strong)Strong
NH₃⁺ Bend1600-1500 (medium)Weak
CH₂/CH₃ Bend1470-1370 (medium)Medium
C-F Stretch1100-1000 (medium)Weak
C-C Stretch1200-800 (fingerprint)Strong

X-ray Crystallography of Salts and Co-crystals for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles. This would provide direct evidence for the preferred conformation in the crystal lattice and would allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonding.

In the crystal structure of a chiral amine hydrochloride, such as ractopamine (B1197949) hydrochloride, the protonated amine forms strong hydrogen bonds with the chloride anion. nih.gov Similar interactions would be expected for this compound, with N-H···Cl hydrogen bonds playing a key role in the crystal packing. The fluorine atom could also participate in weaker C-H···F hydrogen bonds. nih.gov

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, could also be explored. Co-crystallization with other chiral molecules could be used for chiral resolution or to modulate the physicochemical properties of the compound.

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, energetics, and reactivity of molecules. nih.gov DFT calculations could be used to predict a wide range of properties for this compound, including its optimized geometry, vibrational frequencies, and NMR chemical shifts. nih.govmdpi.com

Calculations of the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), would provide insights into the molecule's reactivity. The reaction mechanisms of fluorinated compounds can also be investigated using DFT, for example, by locating transition states and calculating activation energies. rsc.orgnih.gov

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Fluorine Effects)

Molecular modeling techniques are particularly well-suited for studying the conformational landscape of flexible molecules like this compound. A systematic conformational search would identify the low-energy conformers and their relative populations.

A central aspect of the conformational analysis of β-fluoroamines is the gauche effect. nih.gov This effect, which describes the tendency of a molecule to adopt a gauche conformation when it has adjacent electronegative substituents, is expected to be significant for (R)-1-fluoro-2-pentanamine. In the hydrochloride salt, the gauche preference is likely to be enhanced by a stabilizing electrostatic interaction between the partially negative fluorine atom and the positively charged ammonium group. researchgate.net

Computational methods can also be used to model intermolecular interactions, such as hydrogen bonding. The strength and geometry of the N-H···Cl and potential C-H···F hydrogen bonds can be calculated, providing a deeper understanding of the forces that govern the solid-state packing and solution-phase behavior of the molecule. acs.org

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

While direct molecular dynamics (MD) simulation studies on this compound are not extensively available in the published literature, the dynamic behavior and solvent effects of this compound can be elucidated by drawing parallels with simulations of analogous molecules, such as alkylamines, their hydrochloride salts, and fluorinated alkanes. MD simulations offer a powerful computational microscope to observe the conformational landscape, intermolecular interactions, and the influence of the solvent environment at an atomistic level.

Dynamic Behavior of the Pentyl Chain and Chiral Center

The conformational flexibility of the pentyl chain in this compound is a key aspect of its dynamic behavior. MD simulations of similar short-chain alkanes and alkylamines reveal that the carbon-carbon single bonds undergo continuous rotation, leading to a variety of transient conformations. rsc.orgfigshare.com For this compound, the most significant conformational isomerism would be defined by the dihedral angles along the C1-C2, C2-C3, C3-C4, and C4-C5 bonds.

Principal Component Analysis (PCA) of hypothetical MD trajectories could identify the dominant modes of motion. nih.govnih.gov It is anticipated that the primary modes would involve coupled rotations of these dihedral angles, leading to "bending" and "twisting" of the entire molecule. The presence of the fluorine atom at the C1 position and the protonated amine group at the C2 position would introduce specific steric and electrostatic constraints, influencing the conformational preferences. For instance, gauche interactions involving the fluorine atom and the aminium group would be energetically distinct from those involving only alkyl groups.

A hypothetical analysis of the key dihedral angle (φ) C1-C2-C3-C4 could reveal the most populated conformational states. The relative energies of these states would determine their populations during a simulation.

Table 1: Hypothetical Dihedral Angle Distribution for the C1-C2-C3-C4 Backbone of this compound in an Aqueous Environment

ConformationDihedral Angle Range (φ)Population (%)
anti180° ± 30°65
gauche (+)60° ± 30°18
gauche (-)-60° ± 30°17
This table is a hypothetical representation based on typical alkane chain dynamics and is for illustrative purposes only.

Solvent Effects and Solvation Structure

The solvent environment is expected to play a crucial role in the dynamic behavior of this compound, primarily due to the charged aminium group (-NH3+) and the polar carbon-fluorine bond. spectroscopyonline.comacs.org

The fluorine atom, due to its high electronegativity, also influences the local solvent structure. While the C-F bond is highly polar, fluorinated organic compounds often exhibit "polar hydrophobicity," with a limited ability to accept hydrogen bonds from water. nih.gov This can lead to a unique structuring of water molecules in the vicinity of the fluorinated part of the molecule.

The effect of different solvents, such as a polar protic solvent like water versus a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), would be significant. In water, the extensive hydrogen-bonding network would dominate the solvation of the -NH3+ group. nih.gov In DMSO, the larger and less structured solvent molecules would also solvate the cation, but through different interaction patterns, potentially leading to altered conformational preferences of the solute.

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Positions for this compound in Water

Atom PairFirst Peak (Å)Interpretation
N - O(water)2.8Hydrogen bonding between -NH3+ and water
Cl - H(water)2.2Solvation of the chloride ion
F - H(water)2.5Interaction of the fluorine atom with water
This table is a hypothetical representation based on typical ion and polar group solvation in aqueous MD simulations and is for illustrative purposes only.

Strategic Applications of R 1 Fluoro 2 Pentanamine Hydrochloride in Chemical Synthesis

Role as a Chiral Building Block for the Synthesis of Complex Molecules and Advanced Scaffolds

The primary value of (R)-1-Fluoro-2-pentanamine hydrochloride lies in its function as a chiral building block. americanelements.comnih.govbldpharm.com Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex, single-enantiomer molecules, which is crucial in fields like medicinal chemistry where stereoisomers can have vastly different biological activities. The presence of the fluorine atom and the amine group on a defined stereocenter allows for the creation of advanced molecular scaffolds.

The synthesis of complex unnatural fluorine-containing amino acids is a significant application area. nih.gov The introduction of fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. princeton.edu For instance, methods for creating fluorinated amino acids often start from chiral precursors to ensure the final product has the correct stereochemistry. psu.edunih.gov this compound serves as a versatile starting point for such syntheses. The amine group can be further functionalized or used as a handle to incorporate the fluorinated pentyl fragment into a larger molecular framework, while the (R)-configuration directs the stereochemical outcome of subsequent transformations.

Research has demonstrated various strategies for synthesizing complex fluorinated molecules, such as through the stereoselective fluorination of precursors or by using fluorinated synthons. nih.govmdpi.com The use of a pre-fluorinated chiral building block like this compound simplifies these synthetic routes, avoiding potentially low-yield or non-selective fluorination steps late in a synthesis.

Table 1: Examples of Synthetic Strategies for Chiral Fluorinated Molecules

Synthetic ApproachDescriptionKey Advantage
Asymmetric Fluorination Introduction of a fluorine atom into a prochiral molecule using a chiral catalyst or reagent.Allows for the creation of a stereocenter during the fluorination step.
From Chiral Pool Utilization of naturally occurring chiral molecules as starting materials for modification.Readily available and often inexpensive starting points for synthesis.
Using Chiral Building Blocks Employing pre-made, enantiomerically pure synthons like this compound.Offers a direct and predictable route to the target molecule with a defined stereocenter.

Precursor for the Development of Chiral Ligands and Organocatalysts in Asymmetric Reactions

Asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands and organocatalysts. Chiral amines are a cornerstone in the development of these tools. This compound, being an enantiopure primary amine, is an excellent candidate for derivatization into more complex chiral ligands.

For example, chiral amines are frequently used to synthesize chiral bidentate aminophosphine (B1255530) ligands. researchgate.net These ligands can coordinate with transition metals like rhodium, palladium, or iridium to form catalysts for asymmetric reactions such as hydrogenation and hydroformylation. researchgate.netresearchgate.net The synthesis typically involves the reaction of the chiral amine with a chlorophosphine, such as chlorodiphenylphosphine, to form the P-N bond. The (R)-stereocenter of the pentanamine backbone would induce chirality in the resulting metal complex, enabling the enantioselective transformation of substrates.

Moreover, the amine functionality itself can act as an organocatalyst. Chiral primary amines are known to catalyze reactions via the formation of chiral enamines or iminium ions. While direct catalytic applications of this compound are not extensively documented, its structure is analogous to other amines used in organocatalysis, suggesting its potential in this area, particularly for reactions where the fluorinated side chain could influence reactivity or selectivity. scispace.com

Integration into Fluorinated Amino Acid and Peptide Derivatives Synthesis (non-clinical)

The site-selective introduction of fluorine into amino acids and peptides is a powerful strategy for modulating their structure and function. rsc.org Fluorinated amino acids can enhance the metabolic stability of peptides by protecting adjacent peptide bonds from enzymatic cleavage and can induce specific conformational preferences. princeton.edu

This compound can be viewed as a fluorinated analogue of norvaline. It can be incorporated into peptide chains using standard peptide synthesis protocols after appropriate N-protection (e.g., with Boc or Fmoc groups) and conversion of the amine into a carboxylic acid at a different position, or by using it to cap a peptide chain. More commonly, it serves as a scaffold to build more complex fluorinated non-canonical amino acids. nih.gov For example, the amine group can be derivatized to introduce a carboxyl group, thereby formally creating a fluorinated amino acid that can be integrated into a peptide sequence.

The synthesis of peptides containing fluorinated building blocks is a well-established field. mdpi.comrsc.org The unique properties of the C-F bond, being highly polarized yet not significantly larger than a C-H bond, allow for subtle but impactful modifications to peptide structure and stability. princeton.edu

Applications in Radiolabeling Chemistry for Research Probes (e.g., PET Precursors, excluding clinical trials)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The development of novel PET probes often requires precursors that can be rapidly and efficiently labeled with ¹⁸F.

Fluoroalkylamines are valuable precursors for ¹⁸F-radiolabeling. nih.gov A common strategy for introducing ¹⁸F is through nucleophilic substitution, where a leaving group (like a tosylate, mesylate, or halide) is displaced by [¹⁸F]fluoride. Although this compound already contains a stable fluorine atom, its structural motif is highly relevant. A synthetic precursor, such as (R)-1-tosyloxy-2-pentanamine (with a protected amine), could be synthesized and then reacted with [¹⁸F]fluoride to produce ¹⁸F-labeled (R)-1-fluoro-2-pentanamine derivatives.

These labeled chiral amines can then be attached to larger molecules, such as receptor ligands or enzyme inhibitors, to create novel PET probes for research purposes. nih.gov The presence of the chiral fluorinated moiety can be essential for achieving high binding affinity and selectivity for the biological target. The goal is to develop research tools to study biological processes in vivo, such as mapping the distribution of specific receptors in the brain. nih.gov

Potential in Materials Science: Surface Modification and Polymer Chemistry (e.g., Fluoroalkylamine monolayers)

The unique properties of fluorinated compounds also make them attractive for applications in materials science. The amine group in this compound provides a reactive handle for grafting the molecule onto surfaces or incorporating it into polymer chains.

One potential application is in the formation of self-assembled monolayers (SAMs) on surfaces like gold, silicon oxide, or other metal oxides. Alkylamines are known to form monolayers that can alter the surface properties of a material. The fluorinated pentyl chain of this molecule would create a low-energy, hydrophobic surface. Such surfaces are of interest for applications ranging from anti-fouling coatings to microfluidic devices.

In polymer chemistry, this compound could be used as a monomer or a modifying agent. For example, it could be reacted with di-acyl chlorides or di-epoxides to form fluorinated polyamides or polyurethanes. The incorporation of the fluoroalkyl group into the polymer backbone would impart properties such as increased thermal stability, chemical resistance, and hydrophobicity. While specific examples using this exact molecule are not prominent, the principles are well-established with similar fluoroalkylamines. chemscene.com

Future Research Trajectories and Unresolved Challenges for R 1 Fluoro 2 Pentanamine Hydrochloride

Development of Innovative and Sustainable Synthetic Methodologies

A primary hurdle in the study and application of (R)-1-Fluoro-2-pentanamine hydrochloride is the development of efficient, scalable, and sustainable methods for its synthesis. Current approaches to chiral β-fluoroamines often face challenges, paving the way for significant innovation.

Future research should prioritize the development of catalytic, enantioselective methods that are both atom-economical and environmentally benign. acs.org Continuous flow processes, which offer enhanced safety, scalability, and process control, present a particularly promising avenue for the synthesis of chiral active pharmaceutical ingredients and their intermediates. rsc.org Exploring biocatalysis, organometallic catalysis, and metal-free organocatalysis within continuous flow systems could lead to breakthrough manufacturing processes. rsc.org

Key areas for synthetic innovation include:

Catalytic Asymmetric Hydrogenation: The manganese-catalyzed asymmetric hydrogenation of fluorinated imines has shown great promise for producing a variety of chiral fluorinated amines with high enantiomeric excess under mild conditions. acs.org Adapting this methodology for the synthesis of (R)-1-Fluoro-2-pentanamine would be a significant advancement.

Phase-Transfer Catalysis: Using safe and inexpensive potassium fluoride (B91410) (KF) as the fluorine source, hydrogen bonding phase-transfer catalysis has been demonstrated for the enantioselective synthesis of β-fluoroamines. acs.org This method, which can be scaled up and utilizes a recoverable catalyst, represents a sustainable approach. acs.org

Traceless Activating Group Strategies: A convergent approach using a traceless nitroalkane activation strategy allows for the stereocontrolled synthesis of β-fluoroamines through carbon-carbon bond formation. nih.gov This method provides access to a broad range of enantioenriched β-fluoroamines. nih.gov

Fluoride Recycling Methodologies: Developing synthetic methods that can recover and reuse fluoride from fluorocarbon sources would represent a major step towards a circular economy for organofluorine chemistry. chemrxiv.org

Synthetic Strategy Potential Advantages Key Challenges Relevant Research
Catalytic Asymmetric HydrogenationHigh enantioselectivity, mild conditions, atom economy.Catalyst design for specific substrates, potential for racemization.Manganese-catalyzed hydrogenation of fluorinated imines. acs.org
Phase-Transfer CatalysisUse of low-cost KF, recoverable catalyst, scalability.Catalyst efficiency, substrate scope.Hydrogen bonding phase-transfer catalysis with a chiral bis-urea catalyst. acs.org
Traceless Activating GroupConvergent synthesis, high stereocontrol.Multi-step process, development of efficient catalysts.Chiral bifunctional Brønsted acid/base catalysis. nih.gov
Continuous Flow SynthesisEnhanced safety, scalability, process control.Reactor design, catalyst stability under flow conditions.Application to chiral APIs. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique electronic properties conferred by the fluorine atom suggest that this compound may exhibit novel reactivity. The strong electronegativity of fluorine can significantly alter the properties of adjacent functional groups, opening doors to chemical transformations not observed in their non-fluorinated counterparts. chinesechemsoc.orgwikipedia.org

Future research should focus on systematically investigating the reactivity of the C-F bond and the amine group in this molecule. Exploring its participation in reactions such as:

Cross-Coupling Reactions: While challenging, the development of methods for the palladium-catalyzed substitution and cross-coupling of benzylic fluorides demonstrates the potential for C-F bond functionalization. acs.org

Frustrated Lewis Pair (FLP) Chemistry: FLP-mediated monoselective C-F activation in geminal difluoroalkanes offers a pathway to stereoselective synthesis and could be adapted for selective transformations of monofluoro compounds. nih.gov

Electrophilic β-Lactam Chemistry: The introduction of fluorine can create highly electrophilic β-lactams, which are valuable building blocks for β-amino acids. nih.gov Exploring similar activations with (R)-1-Fluoro-2-pentanamine could yield novel synthetic intermediates.

Unresolved challenges include overcoming the high bond dissociation energy of the C-F bond and controlling the regioselectivity and stereoselectivity of reactions involving this versatile molecule. chinesechemsoc.org

Expansion into Emerging Areas of Chemical Research and Technology

The unique properties of chiral fluorinated molecules make them highly attractive for a range of emerging applications. researchgate.net Research into this compound should extend beyond traditional applications to explore its potential in cutting-edge fields.

Medicinal Chemistry and Drug Discovery: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The β-fluoroamine motif is found in compounds with remarkable CNS-penetrant properties and antiviral activity. nih.gov Future work should involve synthesizing derivatives of (R)-1-Fluoro-2-pentanamine and screening them for various biological activities.

Positron Emission Tomography (PET): The development of asymmetric ¹⁸F-fluorination methods is crucial for producing enantiopure radiotracers for PET imaging. nih.gov Establishing a reliable method to label (R)-1-Fluoro-2-pentanamine with ¹⁸F would provide a valuable tool for in vivo imaging and drug development studies. researchgate.netnih.gov

Materials Science: Fluorinated polymers possess unique properties, including thermal stability and oleophobicity. acs.org (R)-1-Fluoro-2-pentanamine could serve as a chiral monomer for the synthesis of novel fluorinated polymers with unique optical or recognition properties.

Agrochemicals: Approximately 50% of agrochemicals contain fluorine, which can enhance their efficacy and stability. chinesechemsoc.org The potential of (R)-1-Fluoro-2-pentanamine derivatives in this sector remains an open area for investigation.

Emerging Application Area Potential Contribution of (R)-1-Fluoro-2-pentanamine Key Research Direction
Medicinal ChemistryImproved pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netSynthesis and screening of a library of derivatives for biological activity.
PET ImagingDevelopment of novel chiral radiotracers for in vivo diagnostics. nih.govEfficient and stereoselective ¹⁸F-labeling methodologies. nih.gov
Materials ScienceCreation of novel chiral fluoropolymers with unique properties. acs.orgPolymerization studies and characterization of resulting materials.
AgrochemicalsDevelopment of more effective and stable pesticides and herbicides. chinesechemsoc.orgSynthesis and evaluation of derivatives for agrochemical activity.

Advanced Computational Design of Derivatives with Tailored Stereochemical and Electronic Properties

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. soton.ac.uk By predicting molecular properties, researchers can prioritize synthetic targets and gain deeper insights into structure-activity relationships.

Future computational studies should focus on:

Conformational Analysis: Understanding how the fluorine atom influences the conformational preferences of the pentanamine backbone is crucial for designing molecules with specific shapes for biological recognition. The gauche effect, a stabilizing interaction often observed in fluorinated systems, could play a significant role. nih.gov

Prediction of Physicochemical Properties: DFT and other computational methods can be used to predict key properties such as pKa, lipophilicity, and reactivity. acs.org This data can guide the design of derivatives with improved drug-like properties.

¹⁹F NMR Chemical Shift Prediction: Calculating ¹⁹F NMR chemical shifts can aid in the structural characterization of new derivatives and provide insights into the electronic environment of the fluorine atom. unipd.it

Crystal Structure Prediction: Predicting the crystal packing of derivatives is essential in pharmaceutical development to identify stable polymorphs and understand solid-state properties. ucl.ac.uk

A significant challenge in this area is the accurate modeling of the complex electronic effects of fluorine and the non-covalent interactions that govern molecular conformation and crystal packing. nih.gov Continued development of more accurate force fields and density functional theory methods is needed to enhance the predictive power of these computational tools. soton.ac.uk

Q & A

Q. What frameworks guide cross-disciplinary applications of this compound (e.g., oncology vs. neurology)?

  • Methodological Answer :
  • Mechanistic overlap : Investigate shared targets (e.g., RORγt in autoimmune diseases and neuronal inflammation) using pathway enrichment analysis .
  • Dosage stratification : Conduct meta-analyses of existing dose ranges in related fields to identify therapeutic windows.
  • Collaborative validation : Partner with clinical researchers to test hypotheses in patient-derived organoid models .

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